
Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Timentin is a combination of a penicillin antibiotic and a form of clavulanic acid, similar to penicillin . It is used to treat many different infections caused by bacteria, such as urinary tract infections, bone and joint infections, severe vaginal infections, stomach infections, and skin infections . It is a mixture of 15 parts Ticarcillin Disodium and one part Clavulanate Potassium .
Synthesis Analysis
Ticarcillin and Clavulanate Potassium is a combination of a penicillin antibiotic and a form of clavulanic acid . The exact synthesis process is not provided in the search results.Chemical Reactions Analysis
Ticarcillin is an inhibitor of bacterial cell wall synthesis. It inhibits the crosslinking of peptidoglycan by binding and inactivating transpeptidases . This two-ring system causes distortion of the β-lactam amide bond, resulting in decreased resonance stabilization and increased reactivity .Physical And Chemical Properties Analysis
Ticarcillin and clavulanic acid are mixed in a ratio of 15:1 . The appearance is white to off-white to yellow . The pH is 5.5-7.5 .Aplicaciones Científicas De Investigación
Application in Microbiology
Summary of the Application
Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests (panels, discs, and MIC strips) against gram-positive and gram-negative microbial isolates .
Methods of Application
Medical microbiologists use AST results to recommend antibiotic treatment options for infected patients . The antibiotic is tested against both sensitive and resistant cells .
Results or Outcomes
The results of these tests are used in clinical settings to determine which antibiotic(s) to prescribe for various infections .
Application in Clinical Medicine
Summary of the Application
Data from a clinical review suggests the use of Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) in the management of cystic fibrosis exacerbations .
Methods of Application
The specific methods of application in this context are not detailed in the available sources. However, it’s likely that the drug is administered under the supervision of a healthcare professional, following standard medical procedures.
Results or Outcomes
Additional trials may be necessary to determine the clinical efficacy of higher than FDA-approved doses for this condition .
Application in Pharmacology
Summary of the Application
Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) has been studied for its safety profile. It contains two components with an established safety record .
Methods of Application
Ticarcillin is used clinically alone and with clavulanate, a component of clavulanate potentiated amoxicillin, given orally or intravenously . No pharmacokinetic interaction occurs between the two components when given together in man or animals in which metabolism is qualitatively similar to man .
Results or Outcomes
Safety evaluation studies carried out in the animals established as suitable for studying the toxicology of ticarcillin have shown no unexpected synergistic or antagonistic toxic effects of Timentin not predicted from the toxicological evaluation of clavulanate alone .
Application in Antibacterial Research
Summary of the Application
The antibacterial effects produced by Ticarcillin disodium plus Clavulanate potassium, a combination of the broad-spectrum penicillin ticarcillin, and the beta-lactamase inhibitor clavulanic acid as the potassium salt, have been measured in vitro and in experimental infection studies .
Methods of Application
The presence of clavulanic acid resulted in a significant enhancement of the activity of ticarcillin against a wide range of beta-lactamase-producing bacteria .
Results or Outcomes
The protection of ticarcillin by clavulanic acid from inactivation by bacterial beta-lactamases in vivo was demonstrated in experimental infection models in which the efficacy of the ticarcillin plus clavulanic acid combination against infections caused by beta-lactamase-producing bacteria was correlated with the presence of effective concentrations of both antibiotic and inhibitor at the site of infection .
Safety And Hazards
Common side effects of Timentin include mild diarrhea, gas, stomach pain, nausea, vomiting, joint or muscle pain, headache, skin rash or itching, injection site reactions (pain, swelling, or burning), and vaginal yeast infection (itching or discharge) . Serious side effects include watery or bloody diarrhea, blood in your urine, feeling an urgent need to urinate, painful or difficult urination, easy bruising or bleeding, unusual weakness, dry mouth, increased thirst, confusion, increased urination, muscle pain or weakness, fast heart rate, lightheadedness, fainting, fever, chills, body aches, flu symptoms, chest pain, and seizures (convulsions) .
Propiedades
Número CAS |
116876-37-0 |
|---|---|
Nombre del producto |
Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) |
Peso molecular |
N/A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



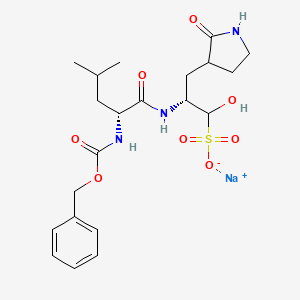

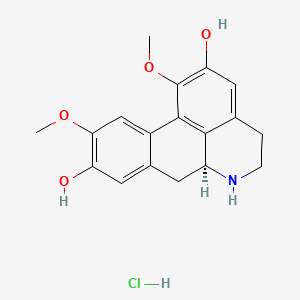
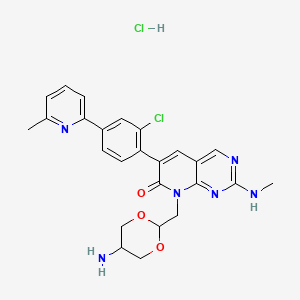

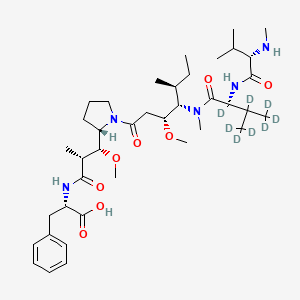
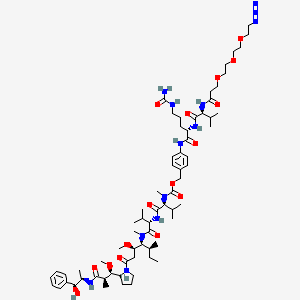
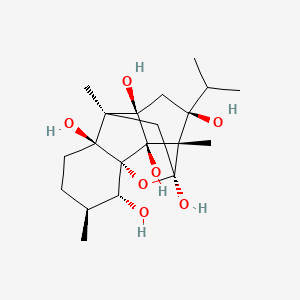
![[(2S)-1-[21-(2-acetyloxy-2-methylpropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate](/img/structure/B1150430.png)